molecular formula C25H29N3O4S2 B14967337 N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide

N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide

Cat. No.: B14967337
M. Wt: 499.6 g/mol
InChI Key: FNEZCGKPAVHULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a quinoline ring, and a piperidine sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline ring, followed by the introduction of the piperidine sulfonyl group. The final step involves the attachment of the methoxyphenyl group to the acetamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-methoxybenzyl)ethanamine
  • Methyl N-(4-methoxyphenyl)carbamate

Uniqueness

N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H29N3O4S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[4-methyl-6-(4-methylpiperidin-1-yl)sulfonylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H29N3O4S2/c1-17-10-12-28(13-11-17)34(30,31)21-8-9-23-22(15-21)18(2)14-25(27-23)33-16-24(29)26-19-4-6-20(32-3)7-5-19/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,26,29)

InChI Key

FNEZCGKPAVHULY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.